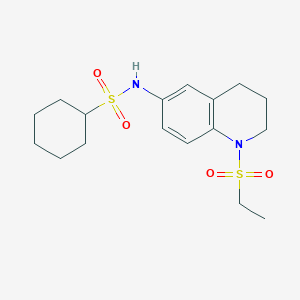
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a complex organic compound, featuring a sulfonyl group attached to a quinoline and a cyclohexane ring. Its intricate structure suggests versatile reactivity and application in various fields, from pharmaceuticals to materials science. This compound’s unique properties arise from the combined effects of its constituent functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide generally involves multi-step organic reactions. A common route could be:
Formation of the tetrahydroquinoline ring: : Cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the ethylsulfonyl group: : Substitution reactions involving ethylsulfonyl chlorides or similar reagents.
Attachment of the cyclohexanesulfonamide: : Coupling reactions facilitated by catalysts or specific solvents.
Industrial Production Methods
In an industrial setting, the synthesis might involve optimized conditions for higher yield and purity. Techniques such as continuous flow chemistry, automated reactors, and greener solvents could be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: : The reduction reactions might target the sulfonyl group or the quinoline ring, leading to various reduced products.
Substitution: : Both electrophilic and nucleophilic substitutions are feasible, depending on the reacting species and conditions.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation using palladium on carbon, or chemical reduction using lithium aluminum hydride.
Substitution: : Halogenating agents, nucleophiles like amines or thiols.
Major Products
Sulfoxides and sulfones: from oxidation.
Reduced quinolines: from reduction.
Substituted derivatives: at the quinoline or cyclohexane ring from substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide finds applications in several research areas:
Chemistry: : Investigated for its unique reactivity and potential as a synthetic intermediate.
Biology: : Explored as a potential bioactive molecule, possibly influencing enzymatic pathways or receptor interactions.
Medicine: : Evaluated for pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Considered for material science applications due to its structural properties, potentially in polymers or coatings.
Wirkmechanismus
The mechanism by which N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide exerts its effects varies with its application. In biological systems, it might interact with specific enzymes or receptors, modulating their activity. The sulfonyl and quinoline groups are known to bind to active sites or alter protein conformations, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds
Compared to other quinoline or sulfonamide derivatives, this compound stands out due to its dual sulfonyl and cyclohexane structures, which confer unique chemical properties and biological activities.
Similar Compounds
Quinoline derivatives: : Similar in their core structure but lack the sulfonyl modifications.
Sulfonamide derivatives: : Share the sulfonamide functionality but differ in the rest of their molecular architecture.
There you go, a detailed breakdown of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide. Got more specific queries about any of these sections?
Eigenschaften
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S2/c1-2-24(20,21)19-12-6-7-14-13-15(10-11-17(14)19)18-25(22,23)16-8-4-3-5-9-16/h10-11,13,16,18H,2-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQVWVFRIZITOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(3,5-dimethoxyphenoxy)propyl]prop-2-enamide](/img/structure/B2926850.png)
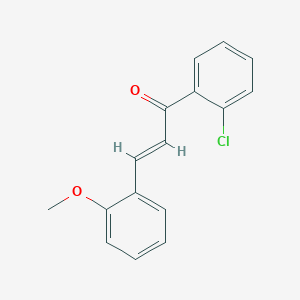

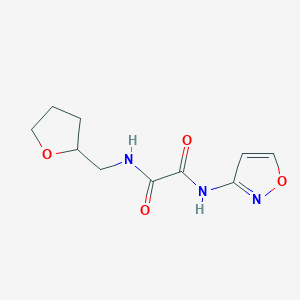
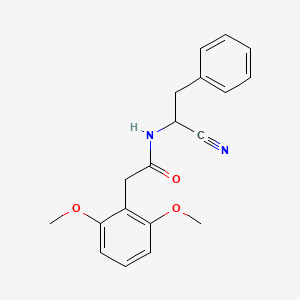
![4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid](/img/structure/B2926857.png)
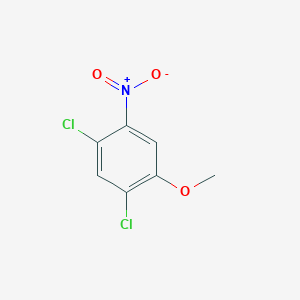
![2-(5-Methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2926859.png)
![N-[(2-fluorophenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide](/img/structure/B2926865.png)
![N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B2926867.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-(2-phenylethenesulfonamido)propanamide](/img/structure/B2926868.png)
![3-(benzenesulfonyl)-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]propanamide](/img/structure/B2926870.png)
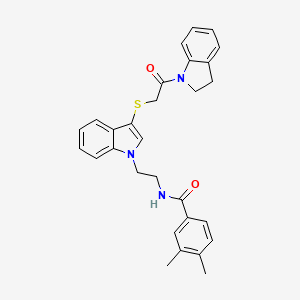
![N-(3-chloro-4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/new.no-structure.jpg)
